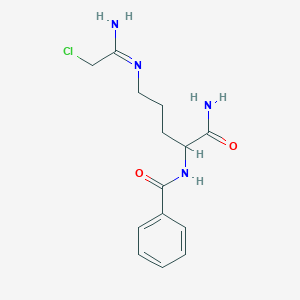

(Rac)-Cl-amidine

Description

The exact mass of the compound N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWATVWOHQZVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Cl-amidine: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Cl-amidine is a synthetic, haloacetamidine-based small molecule that has been instrumental in elucidating the biological roles of Protein Arginine Deiminases (PADs). It functions as a potent, irreversible, and cell-permeable pan-PAD inhibitor.[1] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins.[2][3] This conversion, known as citrullination or deimination, results in the loss of a positive charge, which can significantly alter protein structure, function, and interaction networks.[1] Dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and inflammatory conditions.[3][4][5] this compound serves as a critical chemical tool to probe the functional consequences of PAD inhibition and as a lead compound for developing more selective PAD-targeted therapeutics.

Core Mechanism of Action: Irreversible PAD Inhibition

The primary mechanism of action of this compound is the irreversible inactivation of PAD enzymes. It achieves this by covalently modifying a critical cysteine residue within the enzyme's active site, which is essential for catalysis.[6] The reaction is mechanism-based, meaning the inhibitor requires the enzyme's catalytic machinery to become activated. Cl-amidine preferentially targets the calcium-bound, active conformation of the PAD enzymes. By forming this covalent bond, it permanently blocks the enzyme's ability to convert arginine to citrulline, thereby inhibiting all downstream effects of protein citrullination.

Quantitative Data: Inhibitory Potency and Cytotoxicity

The efficacy of this compound has been quantified against various PAD isozymes and its cytotoxic effects have been evaluated in several cancer cell lines.

| Target / Cell Line | Parameter | Value | Reference(s) |

| Enzyme Inhibition | |||

| PAD1 | IC₅₀ | 0.8 µM | [7][8] |

| k_inact/K_I | 37,000 M⁻¹min⁻¹ | [9] | |

| PAD2 | k_inact/K_I | 1,200 M⁻¹min⁻¹ | [9] |

| PAD3 | IC₅₀ | 6.2 µM | [7][8] |

| k_inact/K_I | 2,000 M⁻¹min⁻¹ | [9] | |

| PAD4 | IC₅₀ | 5.9 µM | [7][8] |

| k_inact/K_I | 13,000 M⁻¹min⁻¹ | [7][9] | |

| Cellular Cytotoxicity | |||

| Human Leukemia (HL-60) | IC₅₀ | 0.25 µM | [9] |

| Human Breast Cancer (MCF-7) | IC₅₀ | 0.05 µM | [9] |

| Human Colon Cancer (HT-29) | IC₅₀ | 1 µM | [9] |

| Human Glioblastoma (U-87 MG) | IC₅₀ (48 hr) | 150.40 µM | [3] |

Signaling Pathways and Cellular Effects

This compound modulates several critical signaling pathways, primarily through its inhibition of PAD-mediated citrullination.

One of the most well-documented effects of Cl-amidine is the inhibition of Neutrophil Extracellular Trap (NET) formation, or NETosis. PAD4 is highly expressed in neutrophils and is a key enzyme in this process. By citrullinating histones (e.g., Histone H3), PAD4 neutralizes their positive charge, leading to chromatin decondensation—a critical step for the expulsion of DNA to form NETs. Cl-amidine blocks this histone citrullination, thereby preventing NET formation.[9][10] This is significant in diseases where excessive NETosis contributes to pathology, such as sepsis, lupus, and hemorrhagic shock.[10][11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. stemcell.com [stemcell.com]

- 10. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 12. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (Rac)-Cl-amidine in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Cl-amidine is a potent, orally active, and irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). Its primary role in epigenetics stems from its ability to inhibit the post-translational modification of histone proteins, specifically the conversion of arginine to citrulline. This process, known as citrullination, is a key regulator of chromatin structure and gene expression. By preventing histone citrullination, this compound modulates various cellular processes, including inflammation, apoptosis, and cell differentiation. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its study, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Histone Citrullination

The epigenetic activity of this compound is centered on its irreversible inactivation of PAD enzymes. PADs catalyze the deimination of arginine residues on histone tails, converting them to citrulline. This modification neutralizes the positive charge of the histone tail, weakening its interaction with DNA and leading to chromatin decondensation. This "opening" of the chromatin structure can alter gene expression.

This compound, as a haloacetamidine-based compound, covalently modifies a critical cysteine residue within the active site of PAD enzymes, rendering them inactive. This inhibition of PAD activity leads to a global decrease in histone citrullination, particularly on histone H3 (H3cit). The reduction in H3cit is a key event that prevents the formation of Neutrophil Extracellular Traps (NETs), web-like structures of decondensed chromatin released by neutrophils that are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][2]

Quantitative Data: Inhibitory Activity and Cellular Effects

The efficacy of this compound as a PAD inhibitor has been quantified across various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against different PAD isoforms.

| PAD Isoform | IC50 (µM) | Reference |

| PAD1 | 0.8 | [2][3] |

| PAD3 | 6.2 | [2][3] |

| PAD4 | 5.9 | [2][3] |

In cellular and in vivo models, this compound has demonstrated significant effects on inflammatory responses and disease progression.

| Model System | Treatment | Observed Effect | Quantitative Change | Reference |

| Murine Sepsis Model (CLP) | 50 mg/kg (subcutaneous) | Improved survival | 100% survival vs. 45% in control | [4] |

| Murine Sepsis Model (CLP) | 50 mg/kg (subcutaneous) | Reduced Histone H3 citrullination | Significant reduction in H3cit protein in peritoneal cells and fluid | [4] |

| Rat Hemorrhagic Shock Model | 10 mg/kg | Improved 72-h survival | 40% survival vs. 0% in control | [5] |

| Rat Hemorrhagic Shock Model | 10 mg/kg | Reduced inflammatory cytokines | 31.8% reduction in IL-6; 45.4% reduction in TNF-α | [5] |

| Human Dendritic Cells (in vitro) | 50-200 µM | Reduced LPS-induced NO production | Up to 85% reduction | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways involved in inflammation and cell fate.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of NF-κB. By inhibiting PAD4, Cl-amidine prevents the citrullination of key components in the NF-κB pathway, which in turn impairs the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1]

JNK/MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is involved in stress responses, apoptosis, and inflammation. Evidence suggests that PAD inhibitors can modulate JNK signaling, although the precise mechanisms are still under investigation. It is hypothesized that by altering the inflammatory milieu, this compound indirectly affects the activation of the JNK cascade.

Detailed Experimental Protocols

Western Blot Analysis of Histone H3 Citrullination

This protocol details the detection of citrullinated histone H3 (H3cit) in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-citrullinated histone H3 (e.g., clone 11D3), anti-total histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis.

-

Western Blotting: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3cit and total H3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones

This protocol allows for the investigation of the genomic localization of citrullinated histones.

Materials:

-

Cell culture reagents and this compound

-

Formaldehyde (B43269) (37%)

-

Glycine

-

ChIP lysis and wash buffers

-

Sonicator

-

Anti-citrullinated histone H3 antibody

-

Protein A/G magnetic beads

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes to cross-link proteins and DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody against citrullinated histone H3 overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR).

TUNEL Assay for Apoptosis Detection

This protocol is for the detection of DNA fragmentation in apoptotic cells induced by this compound.

Materials:

-

Cells treated with this compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Fix and permeabilize the treated cells on a slide.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Visualization: Mount the slide and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Experimental and Logical Workflows

General Experimental Workflow for Studying this compound

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular level.

Conclusion

This compound is a valuable tool for studying the epigenetic role of protein citrullination. Its ability to potently inhibit PAD enzymes and consequently reduce histone citrullination provides a powerful means to investigate the downstream effects on gene expression, inflammation, and cell fate. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting this important epigenetic modification. Further research into the specific downstream gene targets and the intricate interplay with other signaling pathways will continue to elucidate the full scope of this compound's impact on cellular function and disease.

References

- 1. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of stable reference genes for quantitative PCR in cells derived from chicken lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Cl-amidine and Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (Rac)-Cl-amidine, a potent inhibitor of Peptidyl Arginine Deiminases (PADs), and its impact on histone citrullination. Histone citrullination is a critical post-translational modification involved in gene regulation, chromatin structure, and the pathogenesis of various diseases, including autoimmune disorders and cancer.[1][2][3] this compound serves as a vital chemical tool for investigating these processes.

Introduction to Histone Citrullination and PADs

Citrullination is the enzymatic conversion of a positively charged arginine residue on a protein to a neutral citrulline.[2][4] This post-translational modification is catalyzed by the family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs).[5][6] In mammals, this family includes five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6.[6]

The conversion of arginine to citrulline neutralizes the positive charge, which can lead to significant alterations in protein structure and function by disrupting electrostatic interactions and affecting protein-protein or protein-DNA binding.[5][7] Within the nucleus, PAD2 and PAD4 are the primary enzymes responsible for citrullinating histones, particularly Histone H3.[5] This modification leads to chromatin decondensation, making DNA more accessible to transcription factors and playing a role in gene regulation.[5][8] Dysregulation of PAD activity and the resulting aberrant histone citrullination are implicated in numerous pathological conditions.[9][10]

This compound: A Pan-PAD Inhibitor

This compound, hereafter referred to as Cl-amidine, is a haloacetamidine-based, irreversible inhibitor of PAD enzymes.[11][12] It functions by covalently modifying a critical cysteine residue within the active site of PADs, leading to their inactivation.[1][11] Cl-amidine is considered a "pan-PAD" inhibitor because it targets multiple active PAD isozymes.[11][13] Its ability to suppress PAD activity makes it an invaluable tool for studying the functional consequences of inhibiting histone citrullination in both cellular and in vivo models.[14][15]

The inhibitory potency and cellular effects of Cl-amidine have been quantified across various studies. The data below summarizes its activity against different PAD isozymes and its effects in cellular models.

Table 1: Inhibitory Activity of Cl-amidine against PAD Isozymes

| PAD Isozyme | IC50 Value (μM) | kinact/KI (M-1min-1) | Reference(s) |

|---|---|---|---|

| PAD1 | 0.8 | Not Reported | [11][16] |

| PAD3 | 6.2 | Not Reported | [11][16] |

| PAD4 | 5.9 | 13,000 |[11][16] |

Table 2: Cellular and In Vivo Effects of Cl-amidine

| Model System | Treatment | Effect | Reference(s) |

|---|---|---|---|

| Murine Sepsis Model (CLP) | 10 mg/kg | Improved overall survival, reduced H3cit and NET formation | [14][17] |

| Hemorrhagic Shock Rats | 10 mg/kg | Attenuated intestinal and lung injury, reduced CitH3 levels | [18] |

| DSS-Induced Colitis in Mice | 75 mg/kg (i.p.) | Suppressed PAD activity and protein citrullination in the colon | [15] |

| TK6 & HT29 Cancer Cells | 5-50 µg/mL | Dose-dependent induction of apoptosis | [11][16] |

| Reprogramming of iPS cells | 10-200 µM | Reduced reprogramming efficiency and H3Cit levels | [4] |

| Pancreatic Cancer Cells (Panc-1) | 50 µM (16h) | 5.8% reduction in cell proliferation |[19] |

Signaling Pathways and Mechanisms

Cl-amidine's primary mechanism of action is the direct inhibition of PAD enzymes, which prevents the citrullination of target proteins like histone H3. This intervention blocks downstream events such as chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs).

Caption: Inhibition of Histone Citrullination by this compound.

Experimental Protocols

The following protocols are generalized methodologies based on common practices cited in the literature for studying Cl-amidine and histone citrullination.

This protocol is used to isolate histone proteins from cultured cells for subsequent analysis.[1]

-

Cell Harvesting: Culture cells to 70-80% confluency and treat with Cl-amidine or a vehicle control for the desired duration. Harvest cells by scraping or trypsinization and centrifuge at 600 x g for 5 minutes at 4°C.

-

Lysis: Wash the cell pellet with ice-cold PBS containing a protease inhibitor. Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) and incubate on ice for 30 minutes.

-

Nuclei Isolation: Dounce homogenize the cells to release nuclei. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours (or overnight) at 4°C.

-

Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing histones and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.

-

Washing and Solubilization: Centrifuge at 16,000 x g for 15 minutes at 4°C. Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet and resuspend it in an appropriate buffer (e.g., water or urea (B33335) buffer). Determine protein concentration using a BCA or Bradford assay.

This method is used to detect and quantify the levels of citrullinated histone H3 (H3Cit).[1][20]

Caption: Workflow for Western Blot detection of citrullinated histone H3.

-

SDS-PAGE: Load 15-20 µg of extracted histone samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C with gentle agitation.[1] Use an antibody for total Histone H3 as a loading control on a separate blot or after stripping.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using appropriate software.

This assay measures the ability of Cl-amidine to inhibit the enzymatic activity of recombinant PAD4.[20]

-

Reaction Setup: In a 96-well plate, pre-incubate recombinant human PAD4 enzyme with varying concentrations of Cl-amidine (or DMSO as a vehicle control) for 30 minutes at 37°C in an assay buffer (100 mM Tris pH 7.5, 10 mM CaCl₂, 0.5 mM DTT).[20]

-

Initiate Reaction: Add a substrate, such as purified calf thymus histone H3, to the mixture to initiate the enzymatic reaction.[20] Incubate for 60 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 50 mM, which chelates the Ca²⁺ required for PAD activity.

-

Detection of Citrullination: The amount of citrullination can be quantified using several methods:

-

Western Blot: Analyze the reaction mixture via Western blot for H3Cit as described in Protocol 4.2.

-

Colorimetric Assay: Use a colorimetric assay that detects the ammonia (B1221849) byproduct of the deimination reaction.

-

ELISA: Utilize an ELISA kit designed to quantify citrullinated proteins.[21]

-

Advanced Detection and Quantification Methods

While Western blotting is a common technique, mass spectrometry (MS) offers a more precise and high-throughput approach for identifying and quantifying specific citrullination sites on histones.[22][23][24]

Key MS-based strategies include:

-

Bottom-Up Proteomics: Histones are digested into peptides, which are then analyzed by LC-MS/MS. Citrullination is identified by a characteristic mass shift (+0.984 Da) from arginine.[24]

-

Chemical Derivatization: To enhance detection, citrulline residues can be chemically modified with reagents like antipyrine (B355649) and diacetylmonoxime, which adds a larger, more easily detectable mass tag.[23]

-

Targeted MS: Methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for highly sensitive and specific quantification of pre-defined citrullinated peptides.

Caption: Logical workflow for Mass Spectrometry-based citrullination analysis.

Conclusion

This compound is a foundational tool for researchers in the fields of epigenetics, immunology, and drug development.[25] By irreversibly inhibiting PAD enzymes, it allows for the precise investigation of the roles of histone citrullination in health and disease.[14][18] The protocols and data presented in this guide offer a framework for designing and executing experiments to further elucidate the complex biology governed by this critical post-translational modification.

References

- 1. benchchem.com [benchchem.com]

- 2. Citrullination in health and disease: From physiological function to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citrullination: a posttranslational modification in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citrullination regulates pluripotency and histone H1 binding to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging role of citrullination in gene control and therapeutic innovation | EurekAlert! [eurekalert.org]

- 6. Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citrullination in health and disease: From physiological function to gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 22. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. drughunter.com [drughunter.com]

The Discovery and Development of Cl-amidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination, is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). Dysregulated PAD activity has been implicated in the pathogenesis of a wide range of human diseases, including autoimmune disorders, various cancers, and neurodegenerative diseases. This has established the PADs as a promising therapeutic target. Cl-amidine, a haloacetamidine-based compound, was one of the first potent, mechanism-based pan-PAD inhibitors to be developed. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and therapeutic potential of Cl-amidine and its derivatives.

Discovery and Mechanism of Action

Cl-amidine was developed as a bioavailable small molecule inhibitor that targets all active PAD isozymes.[1] It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue within the active site of the PAD enzymes.[2][3] This covalent modification leads to the inactivation of the enzyme, thereby preventing the conversion of arginine to citrulline. The chloroacetamidine "warhead" of the molecule is crucial for this irreversible binding.[4]

The development of Cl-amidine was a significant step forward from earlier, less potent inhibitors. Its structure is based on a benzoyl-L-ornithine amide scaffold. The design rationale was to create a compound that mimics the natural substrate of PAD enzymes, arginine, allowing it to bind to the active site with high affinity.

Quantitative Inhibitory Activity

Cl-amidine exhibits potent inhibitory activity against multiple PAD isoforms. The efficacy of irreversible inhibitors like Cl-amidine is often expressed by the second-order rate constant (k_inact/K_I), which reflects the overall inhibitory efficiency. The half-maximal inhibitory concentration (IC50) is also a key parameter for its activity.

| PAD Isoform | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |

| PAD1 | 0.8 | 37,000 | [2][5] |

| PAD2 | - | 1,200 | [5] |

| PAD3 | 6.2 | 2,000 | [2][5] |

| PAD4 | 5.9 | 13,000 | [2][5] |

Derivatives of Cl-amidine

The development of Cl-amidine paved the way for the creation of more selective and potent PAD inhibitors. Two notable derivatives are D-Cl-amidine and BB-Cl-amidine.

-

D-Cl-amidine: This stereoisomer of Cl-amidine exhibits high selectivity for PAD1.[5] This selectivity allows for more targeted studies into the specific role of PAD1 in various diseases.

-

BB-Cl-amidine: This derivative was designed for improved cellular bioavailability.[4] It features a C-terminal benzimidazole (B57391) to limit proteolysis and an N-terminal biphenyl (B1667301) group to increase hydrophobicity, enhancing its cellular uptake.[4]

| Compound | Target PAD(s) | Key Features | Reference(s) |

| Cl-amidine | Pan-PAD (PAD1, 2, 3, 4) | First-generation pan-PAD inhibitor. | [1] |

| D-Cl-amidine | PAD1 selective | Allows for targeted inhibition of PAD1. | [5] |

| BB-Cl-amidine | Pan-PAD | Improved cellular bioavailability. | [4] |

Signaling Pathways and Biological Effects

Cl-amidine exerts its biological effects through the inhibition of PAD enzymes, which in turn modulates various downstream signaling pathways.

Inhibition of NETosis

One of the most well-characterized effects of Cl-amidine is the inhibition of Neutrophil Extracellular Trap (NET) formation, a process called NETosis.[3] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and inflammation in various diseases, including sepsis and autoimmune disorders. PAD4-mediated citrullination of histones is a critical step in chromatin decondensation during NETosis. By inhibiting PAD4, Cl-amidine prevents histone citrullination and subsequent NET release.[3]

References

- 1. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

In Vivo Effects of (Rac)-Cl-amidine on Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Cl-amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor, has demonstrated significant therapeutic potential in a variety of preclinical in vivo models of inflammatory diseases and cancer. Its primary mechanism of action involves the irreversible inhibition of PAD enzymes, which catalyze the post-translational modification of proteins known as citrullination. A key substrate for PADs in the nucleus is histone H3, and its citrullination is increasingly recognized as an important epigenetic mark influencing gene expression. This technical guide provides an in-depth overview of the in vivo effects of this compound on gene regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic applications of PAD inhibitors. While comprehensive in vivo transcriptomic data for this compound is not yet publicly available, this guide consolidates the current knowledge on its impact on specific gene and protein expression.

Core Mechanism of Action: Inhibition of PADs and Histone Citrullination

This compound covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1] This inhibition prevents the conversion of arginine residues to citrulline on target proteins. In the context of gene regulation, the most relevant substrates are histones, particularly histone H3. Citrullination of histone H3 at various arginine residues can influence chromatin structure and gene transcription. By preventing histone citrullination, this compound can modulate the expression of downstream genes, often leading to anti-inflammatory and anti-tumor effects.[1][2]

Quantitative Data on In Vivo Gene and Protein Expression Modulation

The following tables summarize the quantitative effects of this compound on the expression of key genes and proteins in various in vivo models.

Table 1: Effects of this compound on Pro-inflammatory Cytokine and Adhesion Molecule Expression

| Model | Animal | Treatment | Target Gene/Protein | Change in Expression | Reference |

| Hemorrhagic Shock | Rat | 10 mg/kg (unspecified route) | ICAM-1 | ↓ 41.7% (protein) | [3] |

| Hemorrhagic Shock | Rat | 10 mg/kg (unspecified route) | TNF-α | ↓ 45.4% (protein) | [3] |

| Hemorrhagic Shock | Rat | 10 mg/kg (unspecified route) | IL-6 | ↓ 31.8% (protein) | [3] |

| LPS-induced Endometritis | Rat | Unspecified dose | IL-1β | ↓ 31% (protein) | [4] |

| LPS-induced Endometritis | Rat | Unspecified dose | IL-6 | ↓ 22% (protein) | [4] |

| LPS-induced Endometritis | Rat | Unspecified dose | TNF-α | ↓ 45% (protein) | [4] |

Table 2: Effects of this compound on Cell Proliferation and Survival Markers

| Model | Animal | Treatment | Target Gene/Protein | Change in Expression | Reference |

| Pancreatic Cancer Xenograft | Mouse | 20 mg/kg, intraperitoneally | Ki-67 | ↓ (qualitative decrease in positive staining area) | [5] |

Detailed Experimental Protocols

Animal Models and this compound Administration

-

DSS-Induced Colitis Model:

-

Animal: C57BL/6 mice.[6]

-

Induction of Colitis: Administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water.

-

Treatment: this compound administered at 75 mg/kg via intraperitoneal (i.p.) injection, once daily.[6] In some studies, oral gavage at 5, 25, and 75 mg/kg once daily has also been used.[6]

-

-

Pancreatic Cancer Xenograft Model:

-

Hemorrhagic Shock Model:

-

LPS-Induced Endometritis Model:

Gene and Protein Expression Analysis

-

Western Blotting for Protein Expression:

-

Tissue Lysis: Tissues (e.g., colon, tumor, uterus) are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., ICAM-1, citrullinated Histone H3).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:

-

Sample Preparation: Serum or tissue homogenates are collected from treated and control animals.

-

ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

-

Quantification: The optical density is measured, and cytokine concentrations are calculated based on a standard curve.[4]

-

-

Immunohistochemistry (IHC) for Protein Localization and Expression:

-

Tissue Preparation: Tissues are fixed in formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

-

Immunostaining: Sections are incubated with primary antibodies (e.g., anti-Ki-67).

-

Detection: A suitable secondary antibody and detection system (e.g., DAB) are used for visualization.

-

Analysis: The percentage of positive cells or the staining intensity is quantified.[5]

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by this compound, leading to the regulation of gene expression.

Caption: Mechanism of this compound in modulating gene expression.

Caption: this compound suppresses iNOS expression via JAK/STAT and AP-1.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vivo effects of this compound on gene regulation.

Caption: Workflow for in vivo analysis of this compound effects.

Conclusion and Future Directions

This compound has emerged as a valuable tool for studying the in vivo roles of PADs and protein citrullination in health and disease. The available data clearly indicate its ability to modulate the expression of key genes involved in inflammation and cell proliferation in various animal models. However, to fully elucidate its impact on gene regulation, future studies should focus on generating comprehensive, genome-wide transcriptomic data using techniques such as RNA sequencing. Such studies will not only provide a broader understanding of the gene networks regulated by this compound but also potentially uncover novel therapeutic targets and biomarkers. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens and translating the promising preclinical findings into clinical applications.

References

- 1. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Pretreatment with IPA ameliorates colitis in mice: Colon transcriptome and fecal 16S amplicon profiling [frontiersin.org]

- 4. Integrative analysis of single-cell RNA-seq and gut microbiome metabarcoding data elucidates macrophage dysfunction in mice with DSS-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effect of Cl-amidine against CLP-induced lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Investigating the Cellular Targets of (Rac)-Cl-amidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets of (Rac)-Cl-amidine, a potent pan-inhibitor of Peptidyl Arginine Deiminase (PAD) enzymes. The following sections detail the mechanism of action of this compound, its known cellular targets with corresponding inhibitory data, and detailed experimental protocols for identifying and characterizing these interactions.

Introduction to this compound and its Primary Cellular Targets

This compound is a cell-permeable, irreversible inhibitor of the Peptidyl Arginine Deiminase (PAD) family of enzymes.[1] These enzymes catalyze the post-translational modification of arginine residues to citrulline on a variety of protein substrates. This process, known as citrullination or deimination, plays a crucial role in numerous physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.

The primary cellular targets of this compound are the catalytically active isoforms of the PAD family: PAD1, PAD2, PAD3, and PAD4.[2][3] PAD6 is considered catalytically inactive.[3] By covalently modifying a critical cysteine residue in the active site of these enzymes, this compound effectively and irreversibly inactivates their enzymatic function.[4]

Quantitative Analysis of this compound-PAD Interactions

The inhibitory potency of this compound against various PAD isoforms has been characterized using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the rate of inactivation (kinact/KI) are key parameters for quantifying its efficacy.

| Target Enzyme | This compound IC50 (µM) | This compound kinact/KI (M⁻¹min⁻¹) | Comparative Inhibitor IC50 (µM) |

| PAD1 | 0.8[2][4] | 37,000[5] | Streptonigrin: 48.3[3] |

| PAD2 | Not explicitly reported | 1,200[5] | Streptonigrin: 26.1[3] |

| PAD3 | 6.2[2][4] | 2,000[5] | Streptonigrin: 0.43[3] |

| PAD4 | 5.9[2][4] | 13,000[4][5] | Streptonigrin: 2.5[3] |

| PAD6 | Catalytically inactive | Not applicable | Not applicable |

Downstream Cellular Effects of this compound

The inhibition of PAD enzymes by this compound leads to several significant downstream cellular effects, primarily related to the modulation of inflammatory responses and the induction of apoptosis in specific cell types.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

One of the most well-documented effects of this compound is its ability to inhibit the formation of Neutrophil Extracellular Traps (NETs).[1] NETosis is a specialized form of cell death in neutrophils, characterized by the release of decondensed chromatin decorated with granular proteins, which serves to trap and kill pathogens. The citrullination of histones by PAD4 is a critical step in chromatin decondensation during NET formation. By inhibiting PAD4, this compound prevents histone citrullination and consequently blocks NET release.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines.[4] The precise mechanism is not fully elucidated but is linked to the inhibition of PAD activity, which can influence gene expression and cell signaling pathways involved in cell survival and death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets and effects of this compound.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful chemical proteomics technique used to identify the protein targets of small molecule inhibitors in a complex biological sample. This protocol outlines the use of a this compound-derived activity-based probe.

Materials:

-

Biotin-conjugated this compound probe (synthesized as described in Slack et al., 2011).[6]

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Protocol:

-

Probe Synthesis: Synthesize a biotin-conjugated this compound activity-based probe.

-

Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotin-conjugated this compound probe at a final concentration of 1-10 µM for 1 hour at room temperature.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with IAA to alkylate free cysteines.

-

On-bead Digestion: Wash the beads to remove excess DTT and IAA. Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.

-

Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

-

Data Analysis: Search the acquired mass spectra against a protein database to identify the proteins that were labeled by the this compound probe.

Global Proteomic Profiling of this compound Treated Cells

This protocol describes a quantitative proteomics approach to identify changes in protein expression in response to this compound treatment.

Materials:

-

This compound

-

Cell culture reagents

-

Lysis buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate)

-

DTT, IAA, Trypsin

-

Isobaric labeling reagents (e.g., TMT or iTRAQ)

-

LC-MS/MS system

Protocol:

-

Cell Treatment: Treat cells with this compound at a desired concentration and for a specific duration. Include a vehicle-treated control group.

-

Protein Extraction: Harvest and lyse the cells in a urea-based lysis buffer. Determine protein concentration.

-

Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with IAA, and digest the proteins into peptides with trypsin.

-

Isobaric Labeling: Label the peptides from the control and treated groups with different isobaric tags according to the manufacturer's protocol.

-

Peptide Fractionation: Combine the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each peptide fraction by LC-MS/MS.

-

Data Analysis: Process the mass spectrometry data to identify and quantify the relative abundance of proteins between the treated and control samples.

NET Formation Assay

This assay quantifies the inhibition of NET formation by this compound in isolated neutrophils.

Materials:

-

Isolated human or murine neutrophils

-

This compound

-

NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

DNA-binding fluorescent dye (e.g., Sytox Green or PicoGreen)

-

Fluorescence microscope or plate reader

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control for 30-60 minutes.

-

NET Induction: Stimulate the neutrophils with a NET-inducing agent like PMA for 2-4 hours.

-

Staining: Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) that will fluoresce upon binding to the extracellular DNA of the NETs.

-

Quantification:

-

Microscopy: Capture fluorescent images and quantify the area of NETs.

-

Plate Reader: Measure the fluorescence intensity in each well to quantify the amount of extracellular DNA.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a valuable research tool for studying the roles of PAD enzymes and citrullination in various biological processes. Its primary cellular targets are the PAD isoforms 1, 2, 3, and 4. The inhibition of these enzymes by this compound has significant downstream consequences, including the suppression of NET formation and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular mechanisms of action of this compound and to explore its therapeutic potential.

References

- 1. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. Development and use of clickable activity based protein profiling agents for protein arginine deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Cl-amidine in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Cl-amidine is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter protein structure and function and has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Dysregulated PAD activity is associated with conditions such as rheumatoid arthritis, ulcerative colitis, lupus, and multiple sclerosis. This compound, by inhibiting PADs, offers a promising therapeutic strategy to mitigate the pathological consequences of excessive citrullination in these diseases. This technical guide provides an in-depth overview of this compound's role in various inflammatory disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Mechanism of Action

This compound is a haloacetamidine-based compound that irreversibly inactivates PAD enzymes by covalently modifying a critical cysteine residue in their active site. It exhibits inhibitory activity against multiple PAD isoforms, including PAD1, PAD2, PAD3, and PAD4. The primary mechanisms through which this compound exerts its anti-inflammatory effects include:

-

Inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis): NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins released by activated neutrophils. Excessive NET formation, driven by PAD-mediated histone citrullination (specifically of histone H3), is implicated in the pathology of various autoimmune and inflammatory diseases. By preventing histone citrullination, this compound effectively blocks NETosis.[1][2]

-

Modulation of Cytokine Production: this compound has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in various inflammatory models.[3][4][5]

-

Induction of Apoptosis in Inflammatory Cells: Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in inflammatory cells, such as lymphocytes, thereby reducing the cellular infiltrate at sites of inflammation.[6][7] This effect may be mediated in part through the upregulation of p53.[6]

-

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression: In dendritic cells, Cl-amidine has been found to inhibit the expression of iNOS, leading to decreased production of nitric oxide (NO), a key inflammatory mediator.[8][9]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of inflammatory diseases.

Table 1: In Vitro Inhibitory Activity of this compound

| PAD Isoform | IC50 (μM) | Reference |

| PAD1 | 0.8 | [10] |

| PAD3 | 6.2 | [10] |

| PAD4 | 5.9 | [10] |

Table 2: Effects of this compound in Animal Models of Inflammatory Disease

| Disease Model | Animal | Dosage and Administration | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | DBA/1j Mice | 1, 10, or 50 mg/kg/day, IP injection | - Reduced clinical disease activity by ~50%- Decreased synovial and serum citrullination- Significantly lower IgG2a anti-mouse type II collagen antibodies | [11] |

| DSS-Induced Colitis | C57BL/6 Mice | 75 mg/kg/day, IP injection | - Significantly reduced clinical and histological signs of colitis- Decreased PAD activity and protein citrullination in the colon- Induced apoptosis of inflammatory cells | [6] |

| Lupus (MRL/lpr mice) | MRL/lpr Mice | 10 mg/kg/day, subcutaneous injection | - Markedly improved endothelium-dependent vasorelaxation- Reduced glomerular IgG deposition- Suppressed interferon signature | [12] |

| Sepsis (Cecal Ligation and Puncture - CLP) | C57BL/6 Mice | 50 mg/kg, subcutaneous injection 1h prior to CLP | - Significantly improved overall survival- Reduced citrullinated histone H3 in the peritoneal cavity- Minimal effect on pro-inflammatory cytokine response | [1][2] |

| Hemorrhagic Shock | Sprague-Dawley Rats | 10 mg/kg, IV | - Significantly improved 72-hour survival rate- Reduced circulating cell-free DNA and tissue citrullinated histone H3- Decreased TNF-α and IL-6 production | [4] |

Key Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis model that mimics human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., PBS)

Procedure:

-

Immunization (Day 0): Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio). Administer a booster injection of 100 µL at a different site near the base of the tail.

-

Treatment: Begin administration of this compound or vehicle on a specified day post-immunization (e.g., day 0 or day 21). A common dosage is 1-50 mg/kg/day via intraperitoneal (IP) injection.[10][11]

-

Clinical Assessment: Monitor mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Histological and Serological Analysis: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion. Collect blood to measure levels of anti-CII antibodies and citrullinated proteins.[11]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To induce an acute or chronic model of inflammatory bowel disease.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Vehicle (e.g., PBS or saline)

Procedure:

-

Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[13][14][15] For a chronic model, this can be followed by a period of regular drinking water, with the cycle repeated.[13]

-

Treatment: Administer this compound or vehicle daily via IP injection or oral gavage. A typical dose is 75 mg/kg/day.[6]

-

Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect the colon. Measure the colon length (colitis is associated with colon shortening).

-

Histological and Biochemical Analysis: Process a section of the colon for histological scoring of inflammation and tissue damage. Homogenize another section to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokine levels (e.g., IL-6, TNF-α) by ELISA, and PAD activity.[6][13][15]

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To quantify the formation of NETs by neutrophils in response to a stimulus and assess the inhibitory effect of this compound.

Materials:

-

Isolated human or murine neutrophils

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus

-

This compound

-

Cell-impermeable DNA dye (e.g., SYTOX Green)

-

Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3)

-

Fluorescence microscope or plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Cell Plating: Seed the isolated neutrophils in a multi-well plate.

-

Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).

-

Stimulation: Add a NET-inducing agent such as PMA (e.g., 100 nM) to the wells and incubate for 2-4 hours at 37°C.

-

Quantification:

-

Fluorometric Plate Reader Assay: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells. This dye will only stain the extracellular DNA of the NETs. Measure the fluorescence intensity using a plate reader.

-

Immunofluorescence Microscopy: Fix the cells and stain with a DNA dye (e.g., DAPI) and antibodies against NET components like MPO and citrullinated histone H3. Capture images using a fluorescence microscope and quantify the area of NETs.[16][17][18][19]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's function in inflammatory diseases.

References

- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [en.bio-protocol.org]

- 7. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

- 13. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 14. socmucimm.org [socmucimm.org]

- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]

- 17. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]

- 19. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research | MDPI [mdpi.com]

The Effect of (Rac)-Cl-amidine on Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Cl-amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a promising agent in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its role in inhibiting protein citrullination and modulating key signaling pathways. This document includes a compilation of quantitative data on its efficacy, detailed experimental protocols for assessing its apoptotic effects, and visualizations of the involved signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function. Dysregulated PAD activity has been implicated in the pathophysiology of various diseases, including cancer. This compound is a haloacetamidine-based irreversible inhibitor of PADs, showing activity against multiple PAD isozymes.[1] By inhibiting PADs, this compound disrupts aberrant citrullination, leading to the activation of apoptotic pathways in cancer cells. This guide explores the multifaceted effects of this compound on cancer cell apoptosis.

Mechanism of Action: The PAD4-p53-OKL38 Axis

The primary mechanism by which this compound induces apoptosis involves the inhibition of PAD4, a PAD isozyme predominantly found in the nucleus. PAD4 acts as a corepressor of the tumor suppressor protein p53.[2] In cancer cells with functional p53, PAD4 can be recruited to the promoters of p53 target genes, where it citrullinates histones. This citrullination leads to transcriptional repression of these target genes, which are often involved in cell cycle arrest and apoptosis.[2][3]

This compound treatment inhibits PAD4 activity, leading to a decrease in histone citrullination at the promoters of p53 target genes.[3] This allows for the transcriptional activation of these genes, including the cyclin-dependent kinase inhibitor p21 (leading to cell cycle arrest) and the pro-apoptotic protein OKL38 (ovary, kidney, and liver protein 38).[4][5]

OKL38, a novel p53 target gene, plays a crucial role in mediating the apoptotic effects of this compound.[4] Upon its expression, OKL38 translocates to the mitochondria, where it induces changes in mitochondrial morphology and promotes the release of cytochrome c into the cytoplasm.[4] Cytochrome c release is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent execution of apoptosis.

Caption: this compound induced apoptosis via the PAD4-p53-OKL38 pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation varies across different cancer cell lines and is dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Cl-amidine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |

| U-87 MG | Glioblastoma | 256.09 | 24 | WST-1 |

| U-87 MG | Glioblastoma | 150.40 | 48 | WST-1 |

| A549 | Non-small cell lung cancer | Not specified, but effective | 48 | WST-1 |

| MCF10DCIS | Breast Cancer | ~200 (significant inhibition) | 120 | Proliferation Assay |

Data extracted from multiple sources.[6][7]

Table 2: Apoptotic Effects of Cl-amidine on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Apoptotic Effect |

| U-87 MG | Glioblastoma | 150.40 | 48 | 54.7% mitochondrial depolarization[8] |

| TK6 | Lymphoblastoid | 5-50 µg/mL | 24 | Dose-dependent increase in apoptosis[1] |

| HT29 | Colon Cancer | 5-50 µg/mL | 24 | Dose-dependent increase in apoptosis (relatively resistant)[1] |

| MCF10DCIS | Breast Cancer | 200 | Not specified | Significant increase in apoptotic cells[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound on cancer cells.

Cell Viability Assay (WST-1 Method)

This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the WST-1 cell viability assay.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound treated and untreated control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for the desired time.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay detects the loss of mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

This compound treated and untreated control cells

-

JC-1 reagent

-

Assay buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound as required.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 500 µL of the JC-1 staining solution and incubate at 37°C for 15-30 minutes.

-

Centrifuge the cells and wash with assay buffer.

-

Resuspend the cells in an appropriate volume of assay buffer.

-

Analyze by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression of key apoptotic proteins.

Materials:

-

This compound treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and determine protein concentration.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Caption: Workflow for Western Blot analysis of apoptotic markers.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by inducing apoptosis in a variety of cancer cell types. Its mechanism of action, primarily through the inhibition of PAD4 and subsequent activation of the p53-OKL38 pathway, provides a clear rationale for its therapeutic application. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on:

-

Expanding the evaluation of this compound in a broader range of cancer cell lines and in vivo models.

-

Investigating potential synergistic effects with other chemotherapeutic agents.

-

Exploring the role of other PAD isozymes in this compound-induced apoptosis.

-

Developing more selective PAD inhibitors to minimize potential off-target effects.

By continuing to elucidate the intricate molecular mechanisms and therapeutic potential of this compound, the scientific community can pave the way for novel and effective cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordination of PAD4 and HDAC2 in the regulation of p53 target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Arg modifications and p53 regulate the expression of OKL38, a mediator of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (Rac)-Cl-amidine in In Vitro Cell Culture

(Rac)-Cl-amidine, a potent and irreversible pan-Peptidylarginine Deiminase (PAD) inhibitor, serves as a critical tool for investigating the roles of protein citrullination in various biological processes, including gene regulation, inflammation, and cancer biology. These application notes provide detailed protocols and quantitative data for the utilization of this compound in in vitro cell culture experiments.

Mechanism of Action

This compound acts as a pan-PAD inhibitor, targeting multiple isoforms of the PAD enzyme family.[1][2] PADs are calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on target proteins.[2][3] This conversion, known as citrullination or deimination, leads to a loss of positive charge, which can alter protein structure and function.[2] this compound irreversibly inactivates PADs by covalently modifying a critical cysteine residue in the enzyme's active site.[4] Its inhibitory effects have been demonstrated across various PAD isoforms, making it a valuable tool for studying the broad impact of protein citrullination.

Data Presentation

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound highlight its effectiveness against multiple PAD isoforms.

| PAD Isoform | IC50 (μM) |

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

Data sourced from multiple references.[4][5]

In Vitro Cellular Activity

The effective concentration and incubation times for this compound can vary depending on the cell line and the specific biological process being investigated.

| Cell Line | Assay Type | Concentration Range (μM) | Incubation Time | Observed Effect |

| U-87 MG | Antiproliferative | Time and concentration-dependent | 24 and 48 hours | Notable antiproliferative properties.[6] |

| U2OS | Apoptosis Induction | >200 (EC50) | 72 hours | Induces apoptosis and expression of p53 target genes.[7][8] |

| HL-60 | PAD4 Inhibition | 5 - 10 | 15 minutes | Reduction in A23187-induced citrullination of Histone H4.[7] |

| TK6, HT29 | Apoptosis Induction | 5 - 50 µg/mL | 24 hours | Dose-dependent induction of apoptosis.[4] |

| MDA-MB-231 | Cytotoxicity | 200 - 400 | 96 hours | Decrease in cell viability and number.[7][9] |

| CV-1 | Reporter Assay | 0 - 200 | 40 hours | Antagonizes PAD4-mediated enhancement of p300GBD-GRIP1 interaction.[7][9] |

| Panc-1, MiaPaCa-2 | EV Release/Invasion | 50 - 100 | 1 hour | Modulates extracellular vesicle release and cancer cell invasion.[3][10][11] |

| Reconstructed Human Epidermis (RHEs) | Inhibition of Deimination | 100 - 800 | 48 hours | Dose-dependent decrease in total deiminated proteins.[12] |

Signaling Pathway